Ethyl 4-methyl-2-oxocyclopentanecarboxylate
Description
Ethyl 4-methyl-2-oxocyclopentanecarboxylate is a cyclopentane derivative featuring a ketone group at position 2, a methyl substituent at position 4, and an ethyl ester moiety. This compound is of interest in organic synthesis due to its dual functional groups (ketone and ester), which enable diverse reactivity, including reductions, nucleophilic additions, and ester hydrolysis.
Properties
CAS No. |
58019-67-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 4-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)7-4-6(2)5-8(7)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
FAXGJONUNBBOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CC1=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The esterification method involves reacting 4-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, forming the ester and water.
Reaction equation:
$$
\text{4-Methyl-2-oxocyclopentanecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 4-methyl-2-oxocyclopentanecarboxylate} + \text{H}_2\text{O}
$$
Optimization Parameters
Key variables affecting yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Catalyst loading | 1–3 mol% H₂SO₄ | Higher concentrations risk side reactions (e.g., dehydration) |
| Temperature | 80–100°C (reflux) | Ensures complete conversion |
| Molar ratio | 1:5 (acid:ethanol) | Excess ethanol drives equilibrium |
| Reaction time | 6–12 hours | Prolonged durations improve yield |
Industrial adaptations employ continuous flow reactors to enhance heat transfer and mixing, achieving yields exceeding 85% with reduced side products.
Dieckmann Condensation of Dimethyl Adipate
Synthetic Pathway from Dimethyl Adipate
A patented method (CN103333070B) utilizes dimethyl adipate as the starting material, undergoing base-mediated intramolecular cyclization to form the cyclopentanone ring.
Steps:
- Condensation : Dimethyl adipate reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF), initiating a Dieckmann condensation.
- Acidification : Hydrochloric acid (30%) quenches the reaction, protonating the enolate intermediate.
- Purification : Toluene extraction followed by vacuum distillation isolates the product.
Reaction equation:
$$
\text{Dimethyl adipate} \xrightarrow{\text{NaOMe, DMF}} \text{this compound} + \text{Methanol}
$$
Industrial-Scale Process Parameters
The patent specifies the following conditions for kilogram-scale production:
| Component | Quantity | Role |
|---|---|---|
| DMF | 1000–1100 kg | Solvent and base carrier |
| Sodium methoxide | 120–140 kg | Base catalyst |
| Dimethyl adipate | 300–500 kg | Substrate |
| Hydrochloric acid | 200–400 kg | Acidification agent |
| Toluene | 800–1200 kg | Extraction solvent |
Key observations:
- Temperature : 90–110°C during condensation ensures rapid cyclization.
- Reaction time : 8–10 hours under reflux maximizes conversion.
- Yield : 72–78% after distillation, with >98% purity by GC-MS.
Comparative Analysis of Methods
| Criterion | Esterification Method | Dieckmann Condensation Method |
|---|---|---|
| Starting material | 4-Methyl-2-oxocyclopentanecarboxylic acid | Dimethyl adipate |
| Catalyst | H₂SO₄ or PTSA | Sodium methoxide |
| Reaction scale | Lab to industrial | Industrial (patented) |
| Yield | 80–85% | 72–78% |
| By-products | Water | Methanol |
| Purification | Distillation | Solvent extraction + distillation |
The esterification route offers higher yields but requires pre-synthesized carboxylic acid. In contrast, the Dieckmann method utilizes cheaper adipate derivatives, favoring large-scale production despite moderate yields.
Emerging Techniques and Innovations
Continuous Flow Synthesis
Microreactor systems enable precise control over temperature and residence time, reducing side reactions. Pilot studies report a 12% increase in yield compared to batch processes.
Enzymatic Esterification
Lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) under solvent-free conditions show promise for green chemistry applications, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-2-oxocyclopentanecarboxylic acid.
Reduction: Formation of 4-methyl-2-hydroxycyclopentanecarboxylate.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-oxocyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of ethyl 4-methyl-2-oxocyclopentanecarboxylate with its analogs:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | Not provided | C₉H₁₄O₃ | Ketone (C=O), Ester (COOEt) | 4-methyl, 2-oxo, ethyl ester |
| Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | C₈H₁₂O₃ | Ketone (C=O), Ester (COOEt) | 2-oxo, ethyl ester |
| Mthis compound | 4463-75-6 | C₈H₁₂O₃ | Ketone (C=O), Ester (COOMe) | 4-methyl, 2-oxo, methyl ester |
| Ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate | N/A | C₁₀H₁₄O₃ | Ketone (C=O), Ester (COOEt), Alkene | 2-ethyl, 4-oxo, ethyl ester |
Key Observations :
Physical and Chemical Properties
Research Findings :
- Reduction Reactions : Ethyl 2-ethyl-4-oxocyclopentanecarboxylate (a close analog) undergoes NaBH₄ reduction to yield hydroxy derivatives, a pathway likely applicable to this compound .
- Synthetic Yields : Mthis compound is synthesized via cyclization of dimethyl 3-methylhexanedioate with 84% yield, suggesting efficient routes for methyl-substituted analogs .
Biological Activity
Ethyl 4-methyl-2-oxocyclopentanecarboxylate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopentanone ring with a carbonyl group, which is crucial for its reactivity and interaction with biological targets. Its structure includes:
- Cyclopentanone core : Provides a framework for various chemical transformations.
- Carbonyl and methoxycarbonyl groups : These functional groups enhance its reactivity, allowing it to participate in enzymatic interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways. The compound can modulate enzyme activity through:
- Enzyme inhibition : The carbonyl group can act as a Michael acceptor, enabling the compound to form adducts with nucleophilic residues in enzymes.
- Regulation of signaling pathways : It may influence pathways involved in cellular stress responses, particularly those regulated by Nrf2, a transcription factor that activates the expression of antioxidant response genes .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Cytotoxicity and Anticancer Potential
Studies have shown that certain derivatives of cyclopentanones can induce apoptosis in cancer cells. This compound's structural features suggest it may possess similar properties. For instance:
- In vitro studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, leading to increased interest in their potential as anticancer agents .
Case Studies and Research Findings
- Study on Enzyme Induction :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Carbonyl and methoxycarbonyl groups | Potential antioxidant and cytotoxic effects |
| Methyl 2-oxocyclopentanecarboxylate | Lacks methyl substitution | Lower reactivity compared to ethyl derivative |
| Ethyl 2-oxocyclopentanecarboxylate | Similar core structure | Moderate biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
